molecular formula C33H58OSi B2915188 Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]- CAS No. 87649-55-6

Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]-

Cat. No.: B2915188
CAS No.: 87649-55-6
M. Wt: 498.911
InChI Key: DWIUSINKAVTSCC-CECGAKQYSA-N
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Description

Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]- is a useful research compound. Its molecular formula is C33H58OSi and its molecular weight is 498.911. The purity is usually 95%.
BenchChem offers high-quality Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Silane compounds are a class of silicon-containing chemicals that are often used in various industrial applications due to their unique chemical properties. The compound Silane, (1,1-dimethylethyl)dimethyl[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy] is particularly notable for its potential biological activity stemming from its steroid-like structure.

Molecular Structure and Properties

The molecular formula for this compound is C33H58OSiC_{33}H_{58}OSi, with a molecular weight of approximately 498.91 g/mol. The structure incorporates a steroidal framework that may influence its biological interactions and mechanisms of action.

PropertyValue
Molecular FormulaC33H58OSiC_{33}H_{58}OSi
Molecular Weight498.91 g/mol
CAS Number87649-55-6

The biological activity of silanes often involves their ability to interact with biological membranes or proteins due to their amphiphilic nature. The specific mechanism for Silane, (1,1-dimethylethyl)dimethyl[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy] may include:

  • Membrane Interaction : The steroid-like moiety can facilitate insertion into lipid bilayers.
  • Receptor Modulation : Potential interactions with steroid hormone receptors could lead to modulation of gene expression.

Case Studies and Research Findings

Research on silane derivatives has shown varied biological activities:

  • Anticancer Activity : Some silane compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis. A study indicated that similar compounds can disrupt cellular signaling pathways involved in cancer progression.
  • Antimicrobial Properties : Certain silanes exhibit antimicrobial activity by disrupting bacterial cell membranes. This property could be relevant for developing new antibacterial agents.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties in preclinical studies.

Applications

The potential applications of Silane, (1,1-dimethylethyl)dimethyl[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy] can be categorized as follows:

  • Pharmaceuticals : Development of new therapeutic agents targeting hormonal pathways or cancer.
  • Agricultural Chemicals : Use as a biopesticide or growth regulator due to its biological activity.
  • Materials Science : Applications in coatings and adhesives where enhanced biological interactions are beneficial.

Properties

IUPAC Name

[(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58OSi/c1-24(2)13-11-14-26(4)30-20-21-31-27(15-12-22-33(30,31)8)17-18-28-23-29(19-16-25(28)3)34-35(9,10)32(5,6)7/h17-18,24,26,29-31H,3,11-16,19-23H2,1-2,4-10H3/b27-17+,28-18+/t26-,29+,30-,31+,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIUSINKAVTSCC-CECGAKQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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